Ethyl 2,4-dimethylnicotinate CAS number
Ethyl 2,4-dimethylnicotinate CAS number
An In-Depth Technical Guide to Ethyl 2,4-dimethylnicotinate for Drug Development Professionals
Abstract
Ethyl 2,4-dimethylnicotinate, a substituted pyridine derivative, serves as a pivotal building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a reactive carboxylate ester and two methyl groups on the pyridine core, presents a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive technical overview for researchers and drug development scientists, delving into the compound's fundamental properties, synthesis methodologies, detailed characterization, and strategic applications in drug discovery. We will explore the causality behind synthetic choices and provide actionable protocols, positioning Ethyl 2,4-dimethylnicotinate as a key intermediate for developing novel therapeutics.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. Ethyl 2,4-dimethylnicotinate is registered under CAS Number 37669-78-6 [1].
Below is a diagram illustrating the chemical structure.
Caption: Chemical Structure of Ethyl 2,4-dimethylnicotinate.
The physicochemical properties of this compound are critical for designing experimental conditions, including reaction setups and purification strategies.
| Property | Value | Source |
| CAS Number | 37669-78-6 | [1] |
| IUPAC Name | ethyl 2,4-dimethylpyridine-3-carboxylate | N/A |
| Molecular Formula | C₁₀H₁₃NO₂ | N/A |
| Molecular Weight | 179.22 g/mol | N/A |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Boiling Point | ~126-127 °C at 24 mmHg (for the related ethyl 2-methylnicotinate) | [2][3] |
| Density | ~1.072 g/mL at 25 °C (for the related ethyl 2-methylnicotinate) | [2][4] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [2][4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted nicotinates like Ethyl 2,4-dimethylnicotinate often relies on classical condensation reactions that build the pyridine ring. The Hantzsch pyridine synthesis and its variations are common, though direct modification of a pre-formed pyridine ring is also a viable strategy.
Experimental Protocol: Modified Hantzsch-Type Synthesis
This protocol describes a plausible and widely adaptable method for synthesizing the target compound from readily available starting materials. The choice of an enamine, a β-ketoester, and an aldehyde allows for a convergent and efficient assembly of the dihydropyridine core, which is subsequently oxidized.
Materials:
-
Ethyl acetoacetate
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Acetaldehyde
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Ammonia or Ammonium acetate
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An oxidizing agent (e.g., manganese dioxide or nitric acid)
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Ethanol
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Toluene
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.1 eq), acetaldehyde (2.2 eq), and a suitable solvent such as ethanol.
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Ammonia Source: Add ammonium acetate (1.0 eq) to the mixture. The choice of ammonium acetate provides both the nitrogen atom for the pyridine ring and acts as a catalyst.
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Condensation and Ring Formation: Heat the reaction mixture to reflux (typically 80-90 °C) for 4-6 hours. This step facilitates the initial Knoevenagel condensation followed by Michael addition and subsequent cyclization to form a dihydropyridine intermediate. The causality here is thermal energy driving the equilibrium towards the condensed, cyclized product.
-
Oxidation: After cooling the reaction mixture, introduce an oxidizing agent, such as manganese dioxide (MnO₂). The oxidation step is critical to aromatize the dihydropyridine ring to the thermodynamically more stable pyridine system. This is the driving force for the final step of the core synthesis.
-
Workup and Extraction: Filter the reaction mixture to remove the oxidant. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution (to neutralize any acid) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient. This step is self-validating, as fractions are typically analyzed by TLC to isolate the pure compound.
The following diagram illustrates the generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of Ethyl 2,4-dimethylnicotinate.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following are expected spectroscopic signatures for Ethyl 2,4-dimethylnicotinate, essential for validating the outcome of the synthesis. Spectroscopic data for the closely related compound Ethyl 2-methylnicotinate can be found in public databases, providing a reference for interpretation[5].
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¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include:
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A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).
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Two singlets for the two methyl groups on the pyridine ring.
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Two distinct aromatic protons on the pyridine ring, likely appearing as doublets.
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-
¹³C NMR (Carbon NMR): The spectrum will confirm the carbon backbone, showing signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the two methyl carbons, and the two carbons of theethyl group.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the molecular weight of 179.22.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720 cm⁻¹) and C=C/C=N stretching vibrations characteristic of the aromatic pyridine ring.
Applications in Drug Discovery
Substituted nicotinates are classified as "privileged scaffolds" in medicinal chemistry. This designation arises from their ability to serve as a structural framework for developing ligands that can interact with a wide range of biological targets. Ethyl 2,4-dimethylnicotinate is particularly valuable due to its defined substitution pattern, which provides clear vectors for chemical modification.
Role as a Core Scaffold
The true utility of this compound lies in its potential for derivatization.
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Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid provides a handle for amide coupling, allowing the attachment of diverse amine-containing fragments to explore structure-activity relationships (SAR).
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Ring Modification: While the pyridine ring is aromatic, the methyl groups can be functionalized, or further substitutions on the ring can be explored through advanced organometallic chemistry.
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Kinase Inhibitor Development: Many potent kinase inhibitors feature a substituted pyridine or related heterocyclic core.[6] The nicotinate scaffold can be elaborated to mimic the hinge-binding motifs required for potent kinase inhibition, targeting enzymes implicated in cancer and inflammatory diseases.[6]
The diagram below outlines a logical workflow for utilizing Ethyl 2,4-dimethylnicotinate in a typical drug discovery campaign.
Caption: Drug discovery workflow using Ethyl 2,4-dimethylnicotinate as a scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for Ethyl 2,4-dimethylnicotinate is not widely available, data from related nicotinate esters provide a strong basis for handling procedures.[7][8][9]
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Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[8][9] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.[10]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8] Avoid all personal contact.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.
Conclusion
Ethyl 2,4-dimethylnicotinate (CAS: 37669-78-6) is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and multiple points for diversification make it an exceptionally valuable scaffold for building compound libraries aimed at complex biological targets. This guide has provided the foundational knowledge—from synthesis to application—required for drug development professionals to effectively integrate this versatile building block into their research and discovery pipelines.
References
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- Santa Cruz Biotechnology. (n.d.). Ethyl nicotinate.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - Ethyl 2,4-dichloro-6-methylnicotinate.
- ChemicalBook. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 2,4-Dihydroxy-6-methylnicotinate | 70254-52-3.
- ChemDmart. (n.d.). SAFETY DATA SHEET.
- Smolecule. (2023, August 15). Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7.
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- Fisher Scientific. (2009, November 16). SAFETY DATA SHEET - ethyl 2,4-dihydroxy-6-methylnicotinate.
- ChemWhat. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem.
- ChemicalBook. (n.d.). Ethyl 2-methylnicotinate | 1721-26-2.
- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
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- BenchChem. (n.d.). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry.
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